Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate is a chemical compound characterized by its complex structure, which includes a thiophene ring, a sulfamoyl group, and a methylated isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of sulfur.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or sulfamide under acidic conditions.
Isoxazole Formation: The isoxazole ring is formed through cyclodehydration of hydroxylamine derivatives with carbonyl compounds.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the sulfamoyl group to sulfamide or sulfonic acid derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Sulfamides and sulfonic acids.
Substitution Products: Derivatives with different functional groups on the thiophene or isoxazole rings.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the interaction of sulfamoyl groups with biological targets. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfamoyl group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxamide: This compound has an amide group instead of the ester group.
Uniqueness: Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its methyl ester group provides additional versatility in synthetic chemistry and biological studies.
Properties
IUPAC Name |
methyl 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5S2/c1-5-7(11)9(18-12-5)13-20(15,16)6-3-4-19-8(6)10(14)17-2/h3-4,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCWFYMUPJAHOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445891 |
Source
|
Record name | Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184644-72-2 |
Source
|
Record name | Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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